Thermodynamic stability of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid
Thermodynamic stability of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid
An In-depth Technical Guide to the Thermodynamic Stability of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid, a heterocyclic compound with potential applications in drug development.[1][2] Given the novelty of this specific molecule, this document outlines a robust, first-principles approach to characterization, combining theoretical considerations with a suite of empirical testing methodologies. We will delve into the causality behind experimental choices, from initial thermal analysis to forced degradation studies, providing a self-validating system for generating a complete stability profile. This guide is intended to serve as a foundational resource for researchers undertaking the physicochemical characterization of this and other novel chemical entities.
Introduction: The Imperative of Stability in Drug Development
4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid is a molecule of interest that merges a benzoic acid scaffold, common in medicinal chemistry, with a dioxo-diazinane heterocyclic core.[2][3][4] The diazinane ring is structurally related to maleic hydrazide, a well-known plant growth regulator.[5][6] The thermodynamic stability of such a molecule is not an academic curiosity but a cornerstone of its potential as a therapeutic agent. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unpredictable bioavailability, thereby posing significant risks to patient safety and jeopardizing the drug development process.
This guide provides a detailed roadmap for a comprehensive assessment of the thermodynamic stability of 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid. Our approach is grounded in established principles of physical chemistry and pharmaceutical science, ensuring a rigorous and reliable characterization.
Structural and Theoretical Stability Considerations
The structure of 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid presents several features that may influence its thermodynamic stability:
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The Diazinane Ring: The 1,2-diazinane-3,6-dione ring system is a key feature. Heterocyclic compounds, in general, have varying degrees of stability influenced by ring strain, aromaticity, and the nature of the heteroatoms.[1][7] The presence of two adjacent nitrogen atoms and two carbonyl groups suggests potential sites for hydrolytic or oxidative degradation.
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The Benzoic Acid Moiety: The benzoic acid group provides a site for salt formation, which can significantly alter the physicochemical properties and stability of the molecule. It also influences the electronic properties of the entire molecule through conjugation.[8]
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Potential for Tautomerism: The core structure is related to maleic hydrazide, which is known to exhibit keto-enol tautomerism.[6] The most stable tautomer under standard conditions is a critical factor in the overall thermodynamic profile.[6]
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Intermolecular Interactions: In the solid state, the potential for hydrogen bonding involving the carboxylic acid and the amide-like nitrogens of the diazinane ring can lead to the formation of stable crystal lattices, which would enhance thermodynamic stability.
Computational methods, such as Density Functional Theory (DFT), can provide valuable initial insights into the molecule's stability by calculating parameters like bond dissociation energies and the energies of different tautomeric forms.[1][8]
Experimental Workflow for Thermodynamic Stability Assessment
A multi-faceted experimental approach is essential for a thorough stability assessment. The following workflow provides a logical progression from fundamental thermal properties to behavior under stress conditions.
Caption: Experimental workflow for assessing the thermodynamic stability of a novel compound.
Phase 1: Intrinsic Thermal Stability Analysis
The initial phase focuses on understanding the inherent thermal properties of the molecule in its solid state.
3.1.1. Differential Scanning Calorimetry (DSC)
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Purpose: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and to detect any polymorphic transitions, desolvation events, or exothermic decomposition.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan (a pinhole lid is recommended to allow for the escape of any evolved gases).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to a temperature beyond the melting or decomposition point, for instance, 25 °C to 350 °C.
-
Record the heat flow as a function of temperature.
-
-
Causality and Interpretation: A sharp endotherm is indicative of a melting event for a pure crystalline substance. The temperature at the peak of this endotherm is the melting point. Broad endotherms may suggest the presence of impurities or desolvation. Exothermic events are often associated with decomposition and are a key indicator of thermal instability. The presence of multiple melting peaks could indicate polymorphism, which has significant implications for stability and bioavailability.
3.1.2. Thermogravimetric Analysis (TGA)
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Purpose: To measure changes in mass as a function of temperature, indicating desolvation, sublimation, or decomposition.
-
Methodology:
-
Place a slightly larger sample (5-10 mg) onto the TGA balance pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[9]
-
Record the mass of the sample as a function of temperature.
-
-
Causality and Interpretation: A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at which 5% mass loss occurs (Td5%) is often used as a measure of thermal stability.[9] If mass loss occurs at temperatures below 100°C, it may indicate the presence of residual water or solvent. Comparing results in an inert (nitrogen) versus an oxidative (air) atmosphere can provide insights into the mechanism of decomposition.[9]
Phase 2: Forced Degradation (Stress Testing)
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
3.2.1. Hydrolytic Stability
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Purpose: To assess the susceptibility of the compound to hydrolysis at different pH values. The amide-like bonds in the diazinane ring are potential sites for hydrolysis.
-
Methodology:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in aqueous buffers at pH 2 (acidic), pH 7 (neutral), and pH 9 (basic).
-
Incubate the solutions at a controlled, elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench the reaction (e.g., by neutralizing the pH and/or diluting with mobile phase) and analyze by a stability-indicating HPLC method.
-
-
Causality and Interpretation: Significant degradation in acidic or basic conditions would suggest that the molecule is susceptible to acid- or base-catalyzed hydrolysis. The rate of degradation can be quantified to predict stability at lower temperatures.
3.2.2. Oxidative Stability
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Purpose: To determine the compound's susceptibility to oxidation.
-
Methodology:
-
Dissolve the compound in a suitable solvent and treat it with an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate the solution at room temperature or slightly elevated temperature.
-
Monitor the reaction over time by HPLC.
-
-
Causality and Interpretation: The presence of the diazinane ring and the benzoic acid moiety could be susceptible to oxidation. Significant degradation indicates a need for protection from oxidative stress, for example, by packaging under an inert atmosphere or including antioxidants in a formulation.
3.2.3. Photostability
-
Purpose: To evaluate the impact of light exposure on the stability of the compound.
-
Methodology:
-
Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC after a specified duration of exposure.
-
-
Causality and Interpretation: The aromatic ring and carbonyl groups are chromophores that can absorb light energy, potentially leading to photochemical decomposition.[5] Photolytic instability would necessitate the use of light-protective packaging.
Data Presentation and Interpretation
Table 1: Summary of Thermal Analysis Data
| Parameter | Value | Unit | Method | Interpretation |
| Melting Onset (Tonset) | °C | DSC | Start of melting process | |
| Melting Peak (Tm) | °C | DSC | Purity and identity marker | |
| Enthalpy of Fusion (ΔHfus) | J/g | DSC | Indication of crystallinity | |
| Decomposition Onset (Td) | °C | TGA | Start of thermal degradation | |
| Mass Loss at T > Td | % | TGA | Extent of decomposition |
Table 2: Forced Degradation Summary (% Degradation at 24h)
| Condition | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl, 60 °C | ||
| pH 7 Buffer, 60 °C | ||
| 0.01 M NaOH, 60 °C | ||
| 3% H2O2, RT | ||
| Light Exposure (Solid) | ||
| Light Exposure (Solution) |
The results from these studies will collectively build a comprehensive thermodynamic stability profile for 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid. This profile is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.
References
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ACS Publications. (n.d.). Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
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AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Maleic Hydrazide. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Maleic hydrazide. Retrieved from [Link]
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Nowak, K., et al. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Retrieved from [Link]
- (n.d.). Efficient Synthesis and Characterization of 4-(1,3-dioxoisoindolin-2-yl) Benzoic Acid.
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(n.d.). 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. PMC. Retrieved from [Link]
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PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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